tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate
Description
tert-Butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate is a carbamate-protected azetidine derivative characterized by a four-membered azetidine ring substituted with a difluoromethyl (-CF₂H) group at the 3-position and a tert-butoxycarbonyl (Boc) group on the nitrogen (Fig. 1). The Boc group serves as a protective moiety for the amine, enhancing solubility and stability during synthetic processes . The azetidine core introduces conformational rigidity, while the difluoromethyl substituent modulates electronic and steric properties, influencing reactivity and interactions in biological systems.
Properties
Molecular Formula |
C9H16F2N2O2 |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-9(6(10)11)4-12-5-9/h6,12H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
YEMNYXAJDCUWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylated azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; typically in an organic solvent like dichloromethane (DCM).
Reduction: LiAlH4, NaBH4; in solvents such as ether or THF.
Substitution: Halogenated reagents; in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated azetidine derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The azetidine ring structure also contributes to its unique reactivity and stability .
Comparison with Similar Compounds
Ring Size and Substitution
Azetidine vs. tert-Butyl N-[(3R,5R)-5-(Difluoromethyl)-3-piperidyl]carbamate (): The 6-membered piperidine ring reduces ring strain, improving synthetic yields (≥97% purity) but increasing conformational flexibility, which may reduce selectivity .
Substituent Effects
- Fluorine Substitution :
- Difluoromethyl (-CF₂H): Balances electron-withdrawing effects and lipophilicity (ClogP ≈ 1.5–2.0), enhancing metabolic stability compared to non-fluorinated analogs.
- N-Methylation: tert-Butyl N-(azetidin-3-yl)-N-methyl-carbamate () introduces steric hindrance at the nitrogen, reducing hydrogen-bonding capacity and altering pharmacokinetics .
Protecting Groups
The Boc group is widely used for amine protection due to its stability under basic conditions and ease of removal with acids. Compounds like tert-butyl (1-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)carbamate () demonstrate the Boc group’s role in improving solubility during coupling reactions (yield: 33%) .
Physicochemical Properties
Biological Activity
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate, also known by its CAS number 2708287-78-7, is a synthetic compound that has garnered attention due to its potential biological activities. This compound's structure features a difluoromethyl group attached to an azetidine ring, which may influence its interaction with biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a tert-butyl group and a carbamate functional group, which are known to enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 202.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 2708287-78-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in cancer therapy and neuropharmacology. The difluoromethyl group may enhance the compound's ability to interact with enzymes or receptors involved in these pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, azetidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluating related azetidinones demonstrated IC50 values as low as 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells, suggesting potent activity that could be relevant for this compound as well .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential applications:
- Antitumor Activity : Preliminary studies show that azetidine derivatives can inhibit tubulin assembly and induce apoptosis in cancer cells.
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders.
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of azetidinone derivatives revealed that certain modifications significantly enhanced cytotoxicity against cancer cell lines. The study reported that the introduction of difluoromethyl groups improved the compounds' efficacy against resistant cancer strains .
Study 2: Neuropharmacological Potential
Another research effort explored the effects of azetidine derivatives on ion channels related to neuronal excitability. The findings suggested that these compounds could modulate potassium channels, leading to potential applications in treating epilepsy and other neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
